molecular formula C7H6BrCl2N3S B12849833 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide

4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide

Cat. No.: B12849833
M. Wt: 315.02 g/mol
InChI Key: WBFLNJWNBLCRKZ-UHFFFAOYSA-N
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Description

4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide is a compound that has garnered attention due to its diverse biological activities. It is a derivative of thiosemicarbazide, which is known for its antimicrobial, anti-inflammatory, and anticancer properties . The compound’s structure includes a bromine atom and two chlorine atoms attached to a phenyl ring, which is further connected to a thiosemicarbazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide typically involves the reaction of 4-bromo-2,3-dichlorobenzaldehyde with thiosemicarbazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions for several hours . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted phenyl thiosemicarbazides.

    Oxidation: Oxidized derivatives of thiosemicarbazide.

    Reduction: Reduced forms of the compound.

    Complexation: Metal-thiosemicarbazide complexes.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects . It may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    Thiosemicarbazide: The parent compound with similar biological activities.

    4-(4-Bromophenyl)thiosemicarbazide: A related compound with a single bromine atom on the phenyl ring.

    4-(2,3-Dichlorophenyl)thiosemicarbazide: A compound with two chlorine atoms on the phenyl ring.

Uniqueness

4-(4-Bromo-2,3-dichlorophenyl)thiosemicarbazide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which may enhance its biological activity and chemical reactivity compared to similar compounds .

Properties

Molecular Formula

C7H6BrCl2N3S

Molecular Weight

315.02 g/mol

IUPAC Name

1-amino-3-(4-bromo-2,3-dichlorophenyl)thiourea

InChI

InChI=1S/C7H6BrCl2N3S/c8-3-1-2-4(6(10)5(3)9)12-7(14)13-11/h1-2H,11H2,(H2,12,13,14)

InChI Key

WBFLNJWNBLCRKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1NC(=S)NN)Cl)Cl)Br

Origin of Product

United States

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